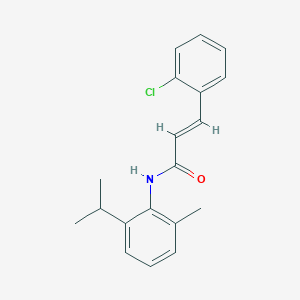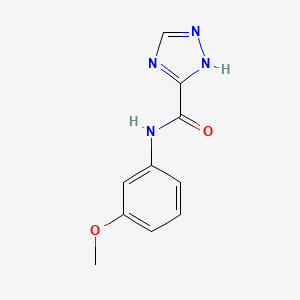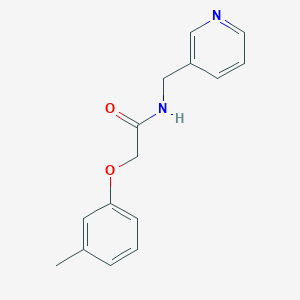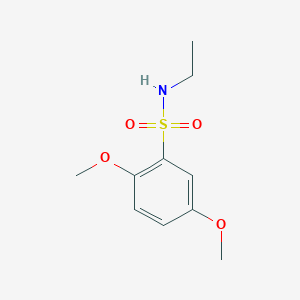
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is known for its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types.
作用機序
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide binds to the active site of CA IX, which is located in the catalytic domain of the enzyme. This binding inhibits the catalytic activity of CA IX, which results in the reduction of extracellular acidification and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide inhibits the growth and migration of cancer cells by reducing the acidification of the tumor microenvironment. Additionally, N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific inhibition of CA IX without affecting other carbonic anhydrase isoforms. However, one of the limitations of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in scientific research. One potential direction is the development of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide analogs with improved solubility and potency. Additionally, the combination of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy. Furthermore, the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide as a diagnostic tool for the detection of CA IX overexpression in cancer could also be investigated.
合成法
The synthesis of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide involves the reaction of 2,4-difluoroaniline with isobutylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide.
科学的研究の応用
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been extensively used in scientific research due to its ability to selectively inhibit CA IX, which is overexpressed in many cancer types. CA IX is known to play a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Therefore, the inhibition of CA IX by N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been explored as a potential therapeutic strategy for cancer treatment.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-16-8-5-13(17)10-15(16)18/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBISMVKMHHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)


![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)

![4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5661777.png)
![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![(1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661802.png)